3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid
Description
3-Amino-4-(3'-iodo-2-biphenylyl)butyric acid is a specialized amino acid derivative characterized by a biphenylyl backbone substituted with an iodine atom at the 3'-position of the distal phenyl ring. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors or enzyme pathways. Its structure combines the steric bulk of the biphenylyl group with the electron-rich iodine atom, which may enhance binding affinity in receptor-ligand interactions .
Properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20) |
InChI Key |
RVXXZDWPDPATTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD31630210” involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis of “MFCD31630210” is optimized to ensure cost-effectiveness and scalability. This often involves the use of large reactors, automated systems, and stringent quality control measures to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions: “MFCD31630210” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD31630210” into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD31630210” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD31630210” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Findings :
- Iodine vs.
- Fluorine Substitution: Fluorinated analogs (e.g., 3-Amino-4-(4-bromo-2-fluorophenyl)butyric acid) exhibit improved metabolic stability due to fluorine’s electronegativity, making them favorable for in vivo applications .
Structural and Functional Group Variations
Aromatic Ring Modifications
Key Findings :
- Biphenylyl vs.
- Heterocyclic Replacements: Thienyl or pyridyl substitutions (e.g., Fmoc-(R)-3-Amino-4-(3-pyridyl)butyric acid) introduce polarity, altering solubility and hydrogen-bonding capacity .
Protecting Group Variations
Protecting groups modulate reactivity and solubility during synthesis:
Key Findings :
- Boc vs. Fmoc : Boc groups offer acid-labile protection, suitable for orthogonal deprotection strategies, while Fmoc groups are base-labile and ideal for automated peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
